PDI-Inhibitor 16F16

Übersicht

Beschreibung

16F16 is a chemical compound known for its role as a protein disulfide isomerase inhibitor. It has been identified in various studies for its ability to inhibit the activity of protein disulfide isomerase, an enzyme involved in the formation and rearrangement of disulfide bonds in proteins. This compound has shown potential in reducing apoptosis induced by misfolded proteins, making it a significant molecule in the study of neurodegenerative diseases .

Wissenschaftliche Forschungsanwendungen

16F16 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug zur Untersuchung der Hemmung von Protein-Disulfid-Isomerasen und deren Auswirkungen auf die Proteinfaltung verwendet.

Biologie: Untersucht für seine Rolle bei der Reduktion der Apoptose in Zellen, die falsch gefaltete Proteine exprimieren, wie sie bei der Huntington-Krankheit und der Alzheimer-Krankheit vorkommen

Medizin: Potenzielles Therapeutikum für neurodegenerative Erkrankungen aufgrund seiner Fähigkeit, Neuronen vor Apoptose zu schützen.

Industrie: Könnte bei der Entwicklung von Medikamenten eingesetzt werden, die auf Proteinfehlfaltung und Aggregationsstörungen abzielen.

5. Wirkmechanismus

16F16 übt seine Wirkung aus, indem es die Aktivität von Protein-Disulfid-Isomerasen hemmt. Dieses Enzym ist entscheidend für die Bildung und Umlagerung von Disulfidbrücken in Proteinen. Durch die Hemmung dieses Enzyms verhindert 16F16 die korrekte Faltung von Proteinen, was zur Unterdrückung der durch falsch gefaltete Proteine induzierten Apoptose führt. Dieser Mechanismus ist besonders relevant im Zusammenhang mit neurodegenerativen Erkrankungen, bei denen Proteinfehlfaltung eine bedeutende Rolle spielt .

Ähnliche Verbindungen:

PACMA31: Ein weiterer Protein-Disulfid-Isomerase-Inhibitor mit ähnlichen Anwendungen in der Forschung neurodegenerativer Erkrankungen.

BAP2: Bekannt für seine Rolle bei der Hemmung von Protein-Disulfid-Isomerasen und der Reduktion der Apoptose in Zellen, die falsch gefaltete Proteine exprimieren.

Einzigartigkeit von 16F16: 16F16 ist einzigartig in seiner spezifischen Hemmung von Protein-Disulfid-Isomerasen und seiner nachgewiesenen Fähigkeit, die Apoptose in verschiedenen Zellmodellen zu reduzieren. Seine Wirksamkeit beim Schutz von Neuronen vor Apoptose, die durch das Amyloid-beta-Vorläuferprotein und das mutierte Huntingtin-Protein induziert wird, unterstreicht sein Potenzial als Therapeutikum .

Wirkmechanismus

Target of Action

The primary target of the compound 16F16, also known as PDI inhibitor 16F16, is Protein Disulfide Isomerase (PDI) . PDI is an enzyme that catalyzes the formation and breakage of disulfide bonds between cysteine residues within proteins as they fold. This process is crucial for protein folding and structural stability .

Mode of Action

16F16 inhibits the reductase activity of PDI, thereby preventing the correct folding of proteins . It was first identified in a screen for compounds that prevent apoptosis induced by the misfolded protein mutant huntingtin . The compound interacts with its target PDI, suppressing the apoptosis induced by the misfolded protein .

Biochemical Pathways

The inhibition of PDI by 16F16 affects the protein folding process, leading to an accumulation of misfolded proteins. This can trigger a cellular response known as the Unfolded Protein Response (UPR), which attempts to restore normal function by halting protein translation, degrading misfolded proteins, and activating signaling pathways that lead to apoptosis if the stress cannot be resolved .

Pharmacokinetics

It is soluble in dmso , which suggests it may have good bioavailability

Biochemische Analyse

Biochemical Properties

PDI inhibitor 16F16: plays a crucial role in biochemical reactions by inhibiting the activity of protein disulfide isomerase (PDI). PDI is an enzyme that catalyzes the formation and rearrangement of disulfide bonds in proteins, which is essential for proper protein folding. By inhibiting PDI, PDI inhibitor 16F16 disrupts the proper folding of proteins, leading to the accumulation of misfolded proteins. This compound has been shown to interact with various biomolecules, including mutant huntingtin protein and amyloid-beta peptide, thereby preventing apoptosis induced by these misfolded proteins .

Cellular Effects

PDI inhibitor 16F16: exerts significant effects on various types of cells and cellular processes. In neuronal cells, it has been demonstrated to protect against cell death triggered by amyloid-beta peptide and mutant huntingtin protein. This protection is achieved by inhibiting the PDI-mediated cell death pathway, which is upregulated in response to protein misfolding. Additionally, PDI inhibitor 16F16 has been shown to reduce apoptosis in rat neurons and human embryonic kidney cells .

Molecular Mechanism

The molecular mechanism of PDI inhibitor 16F16 involves its binding to the active site of protein disulfide isomerase, thereby inhibiting its enzymatic activity. This inhibition prevents the formation and rearrangement of disulfide bonds in substrate proteins, leading to the accumulation of misfolded proteins. The compound has been shown to suppress apoptosis induced by misfolded proteins, such as mutant huntingtin and amyloid-beta peptide, by interfering with the PDI-mediated cell death pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PDI inhibitor 16F16 have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that PDI inhibitor 16F16 can maintain its protective effects against protein misfolding-induced apoptosis for several days in vitro. Its stability and efficacy may decrease over time, necessitating careful handling and storage .

Dosage Effects in Animal Models

The effects of PDI inhibitor 16F16 vary with different dosages in animal models. At lower doses, the compound has been shown to effectively reduce apoptosis and protect neurons from cell death. At higher doses, PDI inhibitor 16F16 may exhibit toxic effects, including increased cell death and adverse impacts on cellular function. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity .

Metabolic Pathways

PDI inhibitor 16F16: is involved in metabolic pathways related to protein folding and degradation. By inhibiting PDI, the compound disrupts the normal metabolic flux of proteins, leading to the accumulation of misfolded proteins. This disruption can affect various cellular processes, including protein synthesis, degradation, and signaling pathways. The compound’s interaction with enzymes and cofactors involved in these pathways further underscores its impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, PDI inhibitor 16F16 is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, PDI inhibitor 16F16 can accumulate in specific compartments, such as the endoplasmic reticulum, where PDI is predominantly located. This localization is essential for the compound’s inhibitory effects on PDI activity .

Subcellular Localization

PDI inhibitor 16F16: primarily localizes to the endoplasmic reticulum, where it exerts its inhibitory effects on protein disulfide isomerase. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This precise localization is crucial for the compound’s ability to disrupt PDI-mediated protein folding and prevent apoptosis induced by misfolded proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 16F16 involves the reaction of 2-chloroacetyl chloride with 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid methyl ester. The reaction is typically carried out in the presence of a base such as triethylamine, under anhydrous conditions, to yield the desired product .

Industrial Production Methods: While specific industrial production methods for 16F16 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity through recrystallization or chromatography, and adhering to safety and environmental regulations.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 16F16 unterliegt aufgrund des Vorhandenseins der Chloracetylgruppe hauptsächlich Substitutionsreaktionen. Es kann auch an Reduktionsreaktionen teilnehmen, insbesondere im Zusammenhang mit seiner Wechselwirkung mit Protein-Disulfid-Isomerasen.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Beteiligen typischerweise Nukleophile wie Amine oder Thiole.

Reduktionsreaktionen: Umfassen oft Reduktionsmittel wie Dithiothreitol oder Tris(2-carboxyethyl)phosphin.

Geformte Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen vom verwendeten spezifischen Nukleophil oder Reduktionsmittel ab. Zum Beispiel würde eine Substitution mit einem Amin ein Amidderivat ergeben, während eine Reduktion zur Bildung einer reduzierten Disulfidbrücke führen würde.

Vergleich Mit ähnlichen Verbindungen

PACMA31: Another protein disulfide isomerase inhibitor with similar applications in neurodegenerative disease research.

BAP2: Known for its role in inhibiting protein disulfide isomerase and reducing apoptosis in cells expressing misfolded proteins.

Uniqueness of 16F16: 16F16 is unique in its specific inhibition of protein disulfide isomerase and its demonstrated ability to reduce apoptosis in various cellular models. Its effectiveness in protecting neurons from apoptosis induced by amyloid-beta precursor protein and mutant huntingtin protein highlights its potential as a therapeutic agent .

Eigenschaften

IUPAC Name |

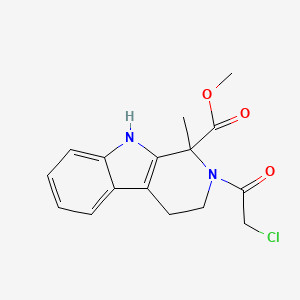

methyl 2-(2-chloroacetyl)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3/c1-16(15(21)22-2)14-11(7-8-19(16)13(20)9-17)10-5-3-4-6-12(10)18-14/h3-6,18H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSIRYFYAKLJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CCN1C(=O)CCl)C3=CC=CC=C3N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404219 | |

| Record name | Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922507-80-0 | |

| Record name | Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.